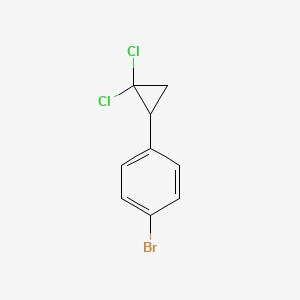

1-Bromo-4-(2,2-dichlorocyclopropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis Applications 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene and its derivatives have been employed in various synthetic pathways, highlighting their versatility in organic chemistry. For instance, the compound has been utilized in the synthesis of indeno[1,2-c]chromenes via a palladium-catalyzed reaction with 2-alkynylphenol, demonstrating its role in the construction of complex molecular structures from simple starting materials (Pan et al., 2014). This process exemplifies the compound's utility in facilitating diverse molecular architectures, which could have implications for material science and drug discovery.

Material Science and Catalysis The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene have been reported, where the compound serves as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons (Patil et al., 2012). This application is crucial for the development of novel materials with potential uses in electronics, photonics, and energy storage devices.

Moreover, the role of brominated compounds in catalysis has been demonstrated through the investigation of benzene hydrogenation in the presence of platinum nanoparticles, where the shape of the nanoparticles influenced the selectivity of the reaction (Bratlie et al., 2007). Although not directly using this compound, this study highlights the broader context of halogenated compounds in catalysis, suggesting potential areas where the compound could be explored further.

Steric Protection and Functional Group Interconversion In the realm of synthetic chemistry, the use of sterically hindered bromobenzenes, akin to this compound, has been explored for stabilizing low-coordinate phosphorus compounds and facilitating functional group interconversions (Yoshifuji et al., 1993). These applications underscore the significance of halogenated benzene derivatives in advancing synthetic methodologies that enable the preparation of compounds with unique properties and reactivities.

Properties

IUPAC Name |

1-bromo-4-(2,2-dichlorocyclopropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAICCXQHVCREBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)